Cas no 1330286-48-0 ((S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt)

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt 化学的及び物理的性質

名前と識別子

-

- (S)-ACETAMIDOMETHYL-L-PENICILLAMINE HYDROCHLORIDE

- (S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride

- KM5634

- (S)-Acetamidomethyl-l-penicillamine, HCl

- (S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt

-

- MDL: MFCD08458518

- インチ: 1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1

- InChIKey: HMNWKDNSRCKPAN-RGMNGODLSA-N

- ほほえんだ: Cl.S(CNC(C)=O)C(C)(C)[C@H](C(=O)O)N

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 231

- トポロジー分子極性表面積: 118

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313667-1 g |

(S)-Acetamidomethyl-L-penicillamine hydrochloride, 95% (H-D-Pen(Acm)-OH.HCl); . |

1330286-48-0 | 95% | 1 g |

€300.80 | 2023-07-19 | |

| TRC | A144945-25mg |

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt |

1330286-48-0 | 25mg |

$64.00 | 2023-06-13 | ||

| abcr | AB313667-1g |

(S)-Acetamidomethyl-L-penicillamine hydrochloride, 95% (H-D-Pen(Acm)-OH.HCl); . |

1330286-48-0 | 95% | 1g |

€300.80 | 2025-02-13 | |

| 1PlusChem | 1P00HT6W-1g |

(S)-Acetamidomethyl-l-penicillamine, HCl |

1330286-48-0 | ≥ 98% (TLC) | 1g |

$208.00 | 2023-12-22 | |

| 1PlusChem | 1P00HT6W-250mg |

(S)-Acetamidomethyl-l-penicillamine, HCl |

1330286-48-0 | ≥ 98% (TLC) | 250mg |

$119.00 | 2023-12-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847549-5g |

(S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride |

1330286-48-0 | 98% | 5g |

¥3967.00 | 2024-08-09 | |

| A2B Chem LLC | AI30184-5g |

(S)-Acetamidomethyl-l-penicillamine, HCl |

1330286-48-0 | ≥ 98% (TLC) | 5g |

$604.00 | 2024-04-20 | |

| TRC | A144945-250mg |

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt |

1330286-48-0 | 250mg |

$161.00 | 2023-06-13 | ||

| 1PlusChem | 1P00HT6W-5g |

(S)-Acetamidomethyl-l-penicillamine, HCl |

1330286-48-0 | ≥ 98% (TLC) | 5g |

$707.00 | 2023-12-22 | |

| Ambeed | A802246-5g |

(S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride |

1330286-48-0 | 95+% | 5g |

$436.0 | 2024-04-24 |

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Saltに関する追加情報

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt and Its Significance in Modern Medicinal Chemistry

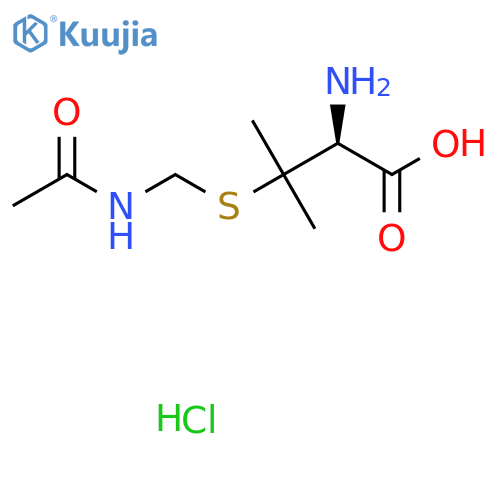

CAS no. 1330286-48-0 refers to the hydrochloric acid salt of (S)-Acetamidomethyl-l-penicillamine, a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its specific stereochemistry and functional groups, plays a crucial role in the development of novel pharmaceutical agents.

The molecular structure of (S)-Acetamidomethyl-l-penicillamine, hydrochloric acid salt, incorporates an amide group and a penicillamine moiety, which are both well-known for their biological activity. The amide group contributes to the compound's solubility and stability, while the penicillamine moiety is known for its chelating properties, making it useful in various biochemical interactions. The hydrochloric acid salt form enhances the compound's solubility in aqueous solutions, facilitating its use in pharmaceutical formulations.

In recent years, there has been a growing interest in the development of chelating agents for the treatment of metal-based toxins and diseases associated with metal dysregulation. (S)-Acetamidomethyl-l-penicillamine has shown promise in this area due to its ability to form stable complexes with metal ions. This property has been explored in clinical research for conditions such as Wilson's disease and other metal overload disorders. The compound's ability to selectively bind to certain metal ions makes it a valuable candidate for targeted therapy.

Moreover, the stereochemistry of (S)-Acetamidomethyl-l-penicillamine is critical to its biological activity. The (S) configuration ensures optimal binding affinity to biological targets, enhancing its efficacy. This specificity is a key factor in medicinal chemistry, where enantiomeric purity can significantly influence a drug's performance. The hydrochloric acid salt form helps maintain this stereochemical integrity, ensuring consistent pharmacological effects.

Recent studies have also highlighted the potential of (S)-Acetamidomethyl-l-penicillamine in immunomodulatory applications. The compound has been investigated for its ability to modulate immune responses by interacting with various immune cells and signaling pathways. This immunomodulatory potential makes it a promising candidate for the development of drugs targeting autoimmune diseases and inflammatory conditions. The hydrochloric acid salt form enhances the compound's bioavailability, allowing for more effective delivery to target sites.

The synthesis of (S)-Acetamidomethyl-l-penicillamine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques have been employed to ensure high yield and purity, making it feasible for large-scale production. The use of chiral auxiliaries or catalysts during synthesis helps achieve the desired (S) configuration, which is essential for the compound's biological activity.

In conclusion, (S)-Acetamidomethyl-l-penicillamine, hydrochloric acid salt (CAS no. 1330286-48-0), represents a significant advancement in medicinal chemistry due to its unique structural features and therapeutic potential. Its chelating properties, stereochemical specificity, and immunomodulatory effects make it a valuable compound for the development of novel treatments for various diseases. Ongoing research continues to explore new applications and optimize synthetic methodologies for this promising molecule.

1330286-48-0 ((S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt) 関連製品

- 2060058-40-2(4-(3-Fluorophenyl)oxane)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

- 1223455-75-1(5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)

- 239463-74-2(Ethoxy Silodosin)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)

- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)

- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)